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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the metabolic effects of
Ertugliflozin, a sodium-glucose cotransporter 2 (SGLT2) inhibitor, in preclinical animal models.
This document includes quantitative data from key studies, detailed experimental protocols,
and visualizations of the associated signaling pathways and experimental workflows.

Introduction

Ertugliflozin is an oral SGLT2 inhibitor approved for the treatment of type 2 diabetes mellitus.
[1] Its mechanism of action involves the inhibition of glucose reabsorption in the kidneys,
leading to increased urinary glucose excretion.[2] Beyond its glucose-lowering effects,
preclinical studies in animal models have demonstrated that Ertugliflozin elicits significant
metabolic reprogramming, particularly within the heart, suggesting a potential mechanism for its
observed cardiovascular benefits.[3][4] This document outlines the methodologies used to
investigate these metabolic changes and presents the key quantitative findings.

Quantitative Data Summary

The following tables summarize the quantitative data from metabolomics and physiological
analyses of Ertugliflozin treatment in various animal models.

Table 1: Animal Model and Ertugliflozin Treatment Regimen
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Parameter

Details

Reference

Animal Model

20-week-old male C57BL/6J
mice with transverse aortic
constriction (TAC) induced

cardiac hypertrophy

8-week-old male C57BL/6J
mice with high-fat, high-

5
sucrose (HFHS) diet-induced el
diabetic cardiomyopathy
Drug Ertugliflozin [31[5]
Dosage 225 mg/kg in chow diet [3]

0.5 mg/g of diet

[5]

Duration of Treatment

10 weeks

[3]

4 weeks (administered during
the last month of a 6-month
diet)

[5]

Control Groups

Sham-operated or vehicle-
treated animals on the

respective diets

[3](5]

Table 2: Key Metabolic and Physiological Changes with Ertugliflozin Treatment
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Parameter

Change Observed

Animal Model

Reference

Cardiac Metabolites

Fatty Acids

Increased abundance

TAC-induced
hypertrophy mice

[3]

Tricarboxylic Acid

Increased abundance

(specifically succinate

TAC-induced

(TCA) Cycle - . [3][6]
) was significantly hypertrophy mice
Metabolites )
induced)
TAC-induced
ATP Increased abundance [3]

hypertrophy mice

Phosphocreatine

Normalized in HFHS

HFHS diet-induced

diabetic

[5]

(PCr)/ATP ratio hearts ) )
cardiomyopathy mice
Cardiac Signaling
o ) TAC-induced
Insulin Signaling Reduced ) [3]
hypertrophy mice
AMP-activated protein ]
] TAC-induced
kinase (AMPK) Increased ] [3]
) ) hypertrophy mice
Signaling
Mechanistic Target of ]
] TAC-induced
Rapamycin (mTOR) Reduced ) [3]
] ] hypertrophy mice
Signaling
Physiological
Parameters
Left Ventricular TAC-induced
] Improved ] [3]
Function hypertrophy mice
o ) TAC-induced
Myocardial Fibrosis Reduced ] [3]
hypertrophy mice
TAC-induced
Glucose Tolerance Improved ) [6]
hypertrophy mice
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Ketone Body TAC-induced
) Increased ] [6]
Concentrations hypertrophy mice
Myocardial HFHS diet-induced
_ Decreased to control _ _

Intracellular Sodium diabetic [5]

_ levels , _
(INa+]i) cardiomyopathy mice

Experimental Protocols
Animal Model of Cardiac Hypertrophy and Ertugliflozin
Treatment

This protocol describes the induction of cardiac hypertrophy in mice and subsequent treatment
with Ertugliflozin.

Materials:

20-week-old C57BL/6J mice

Ertugliflozin

Chow diet

Surgical instruments for transverse aortic constriction (TAC)

Anesthesia (e.qg., isoflurane)
Procedure:

 Induce cardiac hypertrophy in mice via transverse aortic constriction (TAC) surgery as
previously described. Sham-operated animals will serve as controls.

» Following surgery, randomize mice to receive either a standard chow diet or a chow diet
containing Ertugliflozin (225 mg/kg).

¢ Maintain the treatment for 10 weeks.

e Monitor animal health and body weight regularly.
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» At the end of the treatment period, euthanize the animals and harvest cardiac tissue for
metabolomic and further molecular analysis. Snap-freeze tissue in liquid nitrogen and store
at -80°C.

Targeted Metabolomics of Cardiac Tissue

This protocol provides a general workflow for the analysis of specific metabolites in cardiac
tissue using mass spectrometry.

Materials:
e Frozen cardiac tissue (~50 mg)
e Methanol, water, and chloroform (LC-MS grade)
 Internal standards
e Homogenizer
e Centrifuge
 Liquid chromatography-mass spectrometry (LC-MS) system
Procedure:
» Metabolite Extraction:
o Weigh approximately 50 mg of frozen cardiac tissue.
o Add ice-cold 80% methanol containing internal standards.
o Homogenize the tissue using a mechanical homogenizer.
o Incubate on ice for 30 minutes to precipitate proteins.
o Centrifuge at 14,000 x g for 15 minutes at 4°C.

o Collect the supernatant for analysis.
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e LC-MS Analysis:
o Inject the extracted metabolites into an LC-MS system.

o Separate metabolites using a suitable chromatography column (e.g., C18 for reverse-
phase or a HILIC column for polar metabolites).

o Detect and quantify metabolites using a mass spectrometer operating in a targeted mode
(e.g., selected reaction monitoring, SRM).

o Data Analysis:
o Integrate peak areas for each targeted metabolite.
o Normalize the data to the internal standard and tissue weight.

o Perform statistical analysis (e.g., t-test or ANOVA) to identify significant differences
between treatment groups.

Western Blotting for Signaling Pathway Analysis

This protocol outlines the steps for analyzing the protein expression levels of key signaling
molecules.

Materials:

Frozen cardiac tissue

o RIPA buffer with protease and phosphatase inhibitors
o BCA protein assay kit

o SDS-PAGE gels

o Transfer apparatus

 PVDF membranes

e Primary antibodies (e.g., anti-AMPK, anti-phospho-AMPK, anti-mTOR, anti-phospho-mTOR)
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e HRP-conjugated secondary antibodies
e Chemiluminescent substrate
e Imaging system
Procedure:
e Protein Extraction:
o Homogenize frozen cardiac tissue in ice-cold RIPA buffer.
o Centrifuge to pellet cellular debris and collect the supernatant.
o Determine protein concentration using a BCA assay.
e SDS-PAGE and Western Blotting:
o Denature protein lysates and separate them on an SDS-PAGE gel.
o Transfer the separated proteins to a PVDF membrane.
o Block the membrane to prevent non-specific antibody binding.
o Incubate the membrane with primary antibodies overnight at 4°C.
o Wash the membrane and incubate with HRP-conjugated secondary antibodies.

o Apply a chemiluminescent substrate and visualize the protein bands using an imaging
system.

o Data Analysis:
o Quantify band intensities using densitometry software.

o Normalize the expression of target proteins to a loading control (e.g., GAPDH or B-actin).

Visualizations
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Signaling Pathways and Experimental Workflow
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Caption: Experimental workflow for metabolomics analysis of Ertugliflozin in animal models.
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Caption: Ertugliflozin's impact on cardiac signaling pathways.

Conclusion

The metabolomic analysis of Ertugliflozin treatment in animal models reveals a significant shift
in cardiac energy metabolism. Ertugliflozin promotes a switch towards the utilization of fatty
acids and ketone bodies, increases ATP production, and modulates key signaling pathways
such as AMPK and mTOR. These metabolic changes are associated with improved cardiac
function and reduced pathology in models of heart disease. The protocols and data presented
here provide a framework for further investigation into the metabolic effects of SGLT2 inhibitors
and their potential therapeutic applications beyond glycemic control.
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BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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